molecular formula C21H22N2O3S2 B2646546 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 941981-34-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No. B2646546
CAS RN: 941981-34-6
M. Wt: 414.54
InChI Key: XRGUVWUAJBAPKA-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as DTG, is a synthetic compound that belongs to the thiazole class of molecules. It was first synthesized in the 1980s as a potential drug candidate for the treatment of various neurological disorders. DTG has been extensively studied in the scientific community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Biological Activities and Structural Insights

  • A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated moderate to good activities in various biological assays, including antioxidant, antibacterial, and urease inhibition effects. The most significant activity was observed in urease inhibition, with compounds being more active than the standard used. Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting the importance of H-bonding for enzyme inhibition (Gull et al., 2016).

  • The use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrated the potential for smooth elimination, with yields dependent on the substituents of the phenyl ring. This research underscores the utility of dimethoxybenzyl groups in protecting nitrogen functionalities in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

  • Novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems, were synthesized and screened for antitumor activity. Among them, certain compounds displayed considerable anticancer activity against various cancer cell lines, offering insights into the development of new therapeutic agents (Yurttaş et al., 2015).

  • Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their biological activities, including DNA protective ability and antimicrobial activity against specific strains. Compounds exhibited high activity against melanoma-type cell lines, demonstrating the potential for further development in chemotherapy (Gür et al., 2020).

  • The synthesis of new benzothiazole acylhydrazones was undertaken to explore their anticancer properties. The study revealed that specific substitutions on the benzothiazole scaffold could modulate antitumor properties, with several compounds showing promising anticancer activity against various cancer cell lines (Osmaniye et al., 2018).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-6-4-5-7-19(14)23-20(24)10-16-13-28-21(22-16)27-12-15-8-17(25-2)11-18(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGUVWUAJBAPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

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